Sulfate

Beschreibung

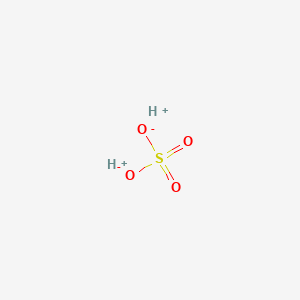

Structure

3D Structure

Eigenschaften

IUPAC Name |

sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042425 | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14808-79-8, 18785-72-3 | |

| Record name | Sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate-35S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018785723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14546 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IS9N8KPMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Sulfate in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sulfation, the addition of a sulfonate group to a wide array of molecules, is a critical process in cellular metabolism. This post-translational modification, and the metabolic pathways that support it, are integral to a multitude of physiological functions, including the detoxification of xenobiotics, the regulation of hormones and neurotransmitters, and the structural integrity of macromolecules. The universal donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The availability of PAPS is a rate-limiting factor for sulfation, underscoring its importance in maintaining metabolic homeostasis.[1] This technical guide provides an in-depth exploration of the synthesis, function, and critical importance of sulfate metabolism, with a particular focus on the enzymatic machinery, signaling pathways, and its implications for drug development.

Introduction: The Significance of Sulfate Metabolism

Inorganic sulfate is an essential macronutrient for all cells.[2][3] As the fourth most abundant anion in human plasma, it serves as the primary source of sulfur for many organisms.[2][3] Due to its hydrophilic nature, sulfate cannot passively diffuse across cellular membranes and relies on a dedicated class of sulfate transporters for influx and efflux.[2][3] Once inside the cell, sulfate is activated into PAPS, the universal sulfonate donor for all sulfotransferase (SULT) reactions.[1][4][5]

The process of sulfation, catalyzed by sulfotransferases, is a crucial Phase II metabolic reaction that modifies a vast range of endogenous and exogenous compounds.[6][7][8][9] This modification generally increases the water solubility of compounds, facilitating their excretion and detoxification.[7][10] However, sulfation can also lead to the bioactivation of certain procarcinogens.[7][11]

The cellular functions of sulfation are diverse and vital:

-

Detoxification of Xenobiotics: Many drugs, toxins, and other foreign compounds are sulfated to render them less harmful and more easily eliminated from the body.[7][12][13]

-

Hormone Regulation: The biological activity of steroid hormones, catecholamines, and thyroid hormones is modulated by sulfation.[7][14][15][16][17] For instance, sulfated steroids are generally inactive and serve as a circulating reservoir that can be reactivated by sulfatases in target tissues.[15][16][18][19]

-

Macromolecular Structure and Function: The sulfation of glycosaminoglycans (GAGs), such as heparan sulfate, is essential for the structure and function of proteoglycans.[1][20] Heparan sulfate proteoglycans (HSPGs) are key components of the extracellular matrix and play critical roles in cell signaling, influencing pathways such as Wnt, Fibroblast Growth Factor (FGF), and Hedgehog.[20][21]

-

Neurotransmitter Metabolism: Sulfation is involved in the metabolism and regulation of neurotransmitters.[7][12]

Given its profound impact on cellular processes and drug metabolism, a thorough understanding of sulfate's role is paramount for researchers in basic science and professionals in drug development.

The Core Pathway: PAPS Synthesis

The biosynthesis of PAPS from inorganic sulfate and ATP is a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[1][4][6][22] In humans, two isoforms, PAPSS1 and PAPSS2, exist with differing tissue expression and kinetic properties.[5][6][22][23]

The two steps are:

-

ATP Sulfurylase Activity: Inorganic sulfate reacts with ATP to form adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate.[6][22][24]

-

APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to yield PAPS and ADP.[6][22][24]

The availability of PAPS is a critical regulatory point for all sulfation reactions.[1][14]

Visualization of the PAPS Synthesis Pathway

Caption: The two-step enzymatic synthesis of PAPS from inorganic sulfate and ATP by PAPS synthase.

Sulfotransferases: The Executors of Sulfation

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of the sulfonate group from PAPS to a substrate.[5][25][26] They are broadly classified into two main families:

-

Cytosolic SULTs: These enzymes are primarily responsible for the sulfation of small molecules, including xenobiotics, drugs, steroids, and neurotransmitters.[5][26]

-

Golgi-resident SULTs: These membrane-bound enzymes sulfate larger molecules such as proteins and glycosaminoglycans.[5][26]

Different SULT isoforms exhibit distinct but often overlapping substrate specificities and are expressed in a tissue-specific manner.[5][27][28][29]

General Sulfation Reaction

Caption: The general reaction catalyzed by sulfotransferases, transferring a sulfonate group from PAPS to a substrate.

Quantitative Data in Sulfate Metabolism

The efficiency and capacity of sulfation are determined by the kinetic properties of the enzymes involved and the intracellular concentrations of sulfate and PAPS.

Enzyme Kinetics

The kinetic parameters of PAPS synthases and sulfotransferases are crucial for understanding the rate of sulfation.

Table 1: Kinetic Properties of Human PAPS Synthases

| Enzyme | Substrate | Apparent Km | Vmax (relative) | Conditions | Reference |

| PAPSS1 | ATP | 0.25 mM | Hyperbolic | Varying ATP concentration | [6][22] |

| PAPSS2b | ATP | 1.4 mM | Sigmoidal | Varying ATP concentration | [6][22] |

| PAPSS1 | Sulfate | 0.5 µM | Hyperbolic | Fixed ATP (5 mM) | [22] |

| PAPSS2b | Sulfate | 0.5 µM | Hyperbolic | Fixed ATP (5 mM) | [22] |

Table 2: Representative Kinetic Properties of Human Sulfotransferases

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Tissue/System | Reference |

| SULT1A1 | 2-Naphthol | 0.2 - 5.0 | - | Recombinant | [19] |

| SULT1A1 | Estradiol (E2) | 0.3 - 7.5 | - | Recombinant | [19] |

| SULT1A1 | p-cresol | - | - | Human liver cytosols | [30] |

| - | Resveratrol | 0.63 ± 0.03 | 125 ± 31 | Human liver | [30] |

| - | Resveratrol | 0.50 ± 0.26 | 129 ± 85 | Human duodenum | [30] |

Note: SULT kinetics can be complex, often exhibiting substrate inhibition at high substrate concentrations. The reported Km and Vmax are apparent values under specific assay conditions.[12][26][30]

Cellular Concentrations

The intracellular concentrations of sulfate and PAPS are key determinants of the rate of sulfation.

Table 3: Cellular Concentrations of Sulfate and PAPS

| Analyte | Cell/Tissue Type | Concentration | Conditions | Reference |

| Sulfate | Rat Hepatocytes | Varies with medium | Dependent on extracellular sulfate levels | [31] |

| PAPS | Rat Hepatocytes | Reduced by up to 93% | In the presence of acetaminophen (B1664979) | [31] |

Note: Cellular PAPS levels are directly related to the sulfate ion concentration in the surrounding medium, and can be significantly depleted during the metabolism of drugs that undergo extensive sulfation.[31]

Tissue-Specific Expression

The expression of PAPSS and SULT isoforms varies significantly across different tissues, dictating the tissue-specific capacity for sulfation.

Table 4: Relative mRNA Expression of PAPSS and SULT Isoforms in Mouse Tissues

| Gene | Predominant Tissue(s) of Expression | General Expression Pattern | Reference |

| PAPSS1 | Ubiquitous | Expressed in most tissues | [5][27] |

| PAPSS2 | Small Intestine, Liver | Higher expression in tissues with high metabolic activity | [5][27] |

| Sult1a1 | Large Intestine | High expression in the gastrointestinal tract | [5][27] |

| Sult1b1 | Small Intestine | High expression in the gastrointestinal tract | [5][27] |

| Sult1c2 | Stomach | High expression in the gastrointestinal tract | [5][27] |

| Sult1d1 | Kidney | Predominantly in the kidney | [5][27] |

| Sult1e1 | Placenta | High expression in placenta | [5][27] |

| Sult2a1/2 | Liver | High expression in the liver | [5][27] |

| Sult2b1 | Small Intestine | High expression in the gastrointestinal tract | [5][27] |

| Sult3a1 | Liver | High expression in the liver | [5][27] |

| Sult4a1 | Brain | Predominantly in the brain | [5][27] |

Note: This table summarizes mRNA expression data from mice, which may differ from protein expression and human tissue distribution.

Sulfate in Cellular Signaling

Sulfation plays a pivotal role in regulating key signaling pathways, largely through the modification of heparan sulfate proteoglycans (HSPGs). HSPGs on the cell surface and in the extracellular matrix act as co-receptors for various signaling molecules, influencing their diffusion, stability, and interaction with their primary receptors.[1][20][21][32][33]

Role in Wnt Signaling

HSPGs are essential for Wnt signaling. They can act as co-receptors, presenting Wnt ligands to their Frizzled receptors and preventing the aggregation of hydrophobic Wnt proteins in the extracellular space.[21][32][34][35] The sulfation patterns of the heparan sulfate chains can modulate the specificity and strength of Wnt-HSPG interactions.[20]

Caption: HSPGs act as co-receptors in the Wnt signaling pathway, facilitating ligand presentation to Frizzled receptors.

Role in FGF Signaling

HSPGs are crucial for Fibroblast Growth Factor (FGF) signaling. They facilitate the formation of a ternary complex between FGF, its receptor (FGFR), and the heparan sulfate chains.[2][3][4] This complex is essential for FGFR dimerization, autophosphorylation, and downstream signal transduction.[2][4] The degree and pattern of sulfation on the heparan sulfate chains can determine the specificity of FGF binding.[4]

Caption: HSPGs are essential for the formation of the FGF-FGFR signaling complex, leading to receptor dimerization and activation.

Implications for Drug Development

Sulfation is a critical pathway in drug metabolism, influencing the pharmacokinetics and pharmacodynamics of numerous therapeutic agents.[9][12][13]

-

Drug Metabolism and Excretion: As a major Phase II conjugation reaction, sulfation typically increases the polarity of drugs, facilitating their renal and biliary excretion.[6][8][10]

-

Bioactivation and Toxicity: While often a detoxification pathway, sulfation can also lead to the formation of reactive metabolites that can cause toxicity.[6][7][8][11] For example, the sulfation of benzylic alcohols can generate unstable esters that form reactive carbocations.[11]

-

Pharmacological Activity: In some cases, sulfation is required to produce the active form of a drug. A classic example is minoxidil, where the sulfated metabolite is the active antihypertensive agent.[36]

-

Drug-Drug Interactions: Co-administration of drugs that are both substrates for sulfation can lead to competition for PAPS or SULT enzymes, altering their metabolism and potentially leading to adverse effects.

Understanding the sulfation potential of a drug candidate is therefore a crucial aspect of preclinical and clinical development.

Experimental Protocols

Accurate measurement of sulfation-related activities and molecules is essential for research in this field.

Radiometric Sulfotransferase Assay

This is a widely used method to measure the activity of SULT enzymes.

Principle: This assay quantifies the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to a specific substrate. The radiolabeled product is then separated from the unreacted [³⁵S]PAPS and quantified by liquid scintillation counting.[37]

Materials:

-

Recombinant SULT enzyme or tissue cytosol

-

Substrate of interest

-

[³⁵S]PAPS (e.g., PerkinElmer, NEG-010)[15]

-

Reaction Buffer: e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5-7.0[15][38]

-

Stop Solution: e.g., 0.1 M Zinc Sulfate (ZnSO₄) and 0.1 M Barium Hydroxide (Ba(OH)₂)[15] or 6% perchloric acid[38]

-

Scintillation cocktail

-

Microcentrifuge tubes, incubator, microcentrifuge, liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction cocktail containing the reaction buffer, DTT, BSA, and the substrate.

-

Enzyme Addition: Add the diluted SULT enzyme or cytosolic preparation to the reaction cocktail.

-

Initiation: Start the reaction by adding a small volume of [³⁵S]PAPS (final concentration typically 0.4-1.0 µM).[15]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[15]

-

Termination: Stop the reaction by adding the stop solution. The barium sulfate precipitation method is common:

-

Add 100 µL of stop mixture (e.g., Ba(OH)₂/ZnSO₄).[15]

-

Vortex thoroughly to precipitate unreacted [³⁵S]PAPS as Ba³⁵SO₄.

-

-

Separation: Centrifuge the tubes at maximum speed for 10 minutes to pellet the precipitate.[15]

-

Quantification: Transfer a known volume of the supernatant (containing the soluble, sulfated product) to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[15][39]

-

Controls: Include a no-substrate control to account for any endogenous acceptors and a no-enzyme control to measure background.

Workflow Diagram:

Caption: Workflow for a typical radiometric sulfotransferase assay.

Quantification of Cellular PAPS by HPLC

Principle: This method separates PAPS from other cellular nucleotides using high-performance liquid chromatography (HPLC) with anion exchange or reverse-phase ion-pairing chromatography, followed by UV detection.

Procedure Outline:

-

Cell Lysis and Extraction:

-

Harvest cells and lyse them, typically using a perchloric acid extraction to precipitate proteins and preserve nucleotides.

-

Neutralize the extract with a base (e.g., potassium carbonate).

-

Centrifuge to remove the precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant onto an appropriate HPLC column (e.g., a strong anion exchange column).

-

Elute with a gradient of a high salt buffer (e.g., potassium phosphate or ammonium (B1175870) phosphate).

-

Monitor the eluent at 254 nm.

-

-

Quantification:

-

Identify the PAPS peak by comparing its retention time to that of a pure PAPS standard.

-

Quantify the amount of PAPS by integrating the peak area and comparing it to a standard curve.

-

Analysis of Sulfated Metabolites by Mass Spectrometry

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of sulfated metabolites in biological samples.[40]

Procedure Outline:

-

Sample Preparation: Extract metabolites from the biological matrix (e.g., urine, plasma, cell culture media) using methods like protein precipitation or solid-phase extraction.

-

LC Separation: Separate the metabolites using reverse-phase HPLC or UHPLC.

-

Mass Spectrometry Analysis:

-

Ionize the eluting compounds using electrospray ionization (ESI), typically in negative ion mode.

-

Perform a full scan (MS1) to detect all ions within a given mass range.

-

Select precursor ions corresponding to potential sulfated metabolites for fragmentation (MS/MS).

-

-

Identification:

-

Sulfated metabolites often show a characteristic neutral loss of SO₃ (80 Da) or a fragment ion at m/z 97 (HSO₄⁻) in the MS/MS spectrum.

-

Confirm the identity by comparing the retention time and fragmentation pattern to that of an authentic standard.

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion

Sulfate metabolism is a cornerstone of cellular function, with profound implications for detoxification, signaling, and homeostasis. The central axis of this metabolism, the PAPS synthesis and sulfotransferase-mediated conjugation pathway, is tightly regulated and exhibits significant tissue specificity. For researchers in the life sciences and professionals in drug development, a deep understanding of these processes is not merely academic but essential for elucidating disease mechanisms, predicting drug metabolism, and designing safer and more effective therapeutics. The continued development of advanced analytical techniques will further unravel the complexities of the "sulfome" and its intricate role in health and disease.

References

- 1. Heparan Sulfate Proteoglycans regulate Fgf signaling and cell polarity during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Frontiers | Heparan Sulfate Proteoglycans: Key Mediators of Stem Cell Function [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonation in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfate Conjugation and Drug Metabolism - Richard Weinshilboum [grantome.com]

- 14. Proteomics Analysis of Sulfation - Creative Proteomics [creative-proteomics.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Targeted Glycan-Related Gene Screen Reveals Heparan Sulfate Proteoglycan Sulfation Regulates WNT and BMP Trans-Synaptic Signaling | PLOS Genetics [journals.plos.org]

- 21. Coordination of Heparan Sulfate Proteoglycans with Wnt Signaling To Control Cellular Migrations and Positioning in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Mechanisms of Sulfate Transport and Regulation - Michael Jennings [grantome.com]

- 25. hydi.um.edu.mt [hydi.um.edu.mt]

- 26. researchgate.net [researchgate.net]

- 27. ovid.com [ovid.com]

- 28. HUMAN CYTOSOLIC SULFOTRANSFERASE 2B1: ISOFORM EXPRESSION, TISSUE SPECIFICITY AND SUBCELLULAR LOCALIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Tissue-specific expression of rat sulfotransferase messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Sulfation of acetaminophen in isolated rat hepatocytes. Relationship to sulfate ion concentrations and intracellular levels of 3'-phosphoadenosine-5'-phosphosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A study on the interactions between heparan sulfate proteoglycans and Wnt proteins. – CIRM [cirm.ca.gov]

- 33. Heparan Sulfate Proteoglycans as Regulators of Fibroblast Growth Factor-2 Receptor Binding in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 34. elifesciences.org [elifesciences.org]

- 35. Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 38. benchchem.com [benchchem.com]

- 39. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 40. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]

The Pivotal Role of Sulfate Conjugation in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfate conjugation, a crucial Phase II metabolic process, plays a fundamental role in the detoxification of xenobiotics, the regulation of endogenous signaling molecules, and the maintenance of cellular homeostasis. This in-depth technical guide provides a comprehensive overview of the biological functions of sulfate conjugation, with a focus on the enzymatic machinery, quantitative kinetics, and key signaling pathways involved. Detailed experimental protocols for studying sulfation are also provided to facilitate further research and drug development in this critical area of biochemistry and pharmacology.

Introduction to Sulfate Conjugation

Sulfate conjugation is the enzymatic addition of a sulfonate group (–SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate.[1] This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). The addition of the highly polar and negatively charged sulfate moiety dramatically increases the water solubility of the substrate, typically leading to its inactivation and facilitating its excretion from the body.[2][3] However, in some instances, sulfation can lead to the bioactivation of certain compounds, resulting in therapeutic effects or toxicity.[4]

The biological functions of sulfate conjugation are diverse and impactful, encompassing:

-

Detoxification of Xenobiotics: A primary role of sulfation is the metabolic clearance of a wide array of foreign compounds, including drugs, environmental toxins, and dietary components.[5][6]

-

Metabolism of Endogenous Compounds: Sulfation is critical for regulating the activity and bioavailability of numerous endogenous molecules, such as steroid hormones, neurotransmitters, and thyroid hormones.[7][8][9]

-

Modulation of Signaling Pathways: The sulfation status of macromolecules like proteoglycans and proteins can profoundly influence cell-cell communication, growth factor signaling, and inflammatory responses.[10][11]

The Enzymatic Machinery of Sulfation

The process of sulfate conjugation is orchestrated by two key components: PAPS, the universal sulfate donor, and the SULT enzymes that catalyze the transfer of the sulfonate group.

PAPS Synthesis

PAPS is synthesized in the cytoplasm from inorganic sulfate and ATP in a two-step enzymatic reaction catalyzed by PAPS synthase (PAPSS).[12] The availability of intracellular sulfate and the activity of PAPSS can be rate-limiting factors for sulfation reactions.[13]

Sulfotransferases (SULTs)

Human cytosolic SULTs are a superfamily of enzymes classified into several families (SULT1, SULT2, SULT4, etc.) based on their amino acid sequence identity.[6] These enzymes exhibit distinct but often overlapping substrate specificities and tissue distribution.[5][14]

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

Understanding the quantitative aspects of sulfate conjugation is crucial for predicting the metabolic fate of drugs and understanding the regulation of endogenous processes.

Sulfotransferase Enzyme Kinetics

The efficiency of sulfation for a given substrate is determined by the kinetic parameters of the responsible SULT enzyme, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A low Km value indicates a high affinity of the enzyme for the substrate.[15]

Table 1: Kinetic Parameters of Major Human Sulfotransferases for Selected Substrates

| SULT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| SULT1A1 | 4-Nitrophenol | 2.67 | 7.5 | [16] |

| Acetaminophen | 394.20 | - | [16] | |

| 17β-Estradiol | - | - | [17] | |

| SULT1E1 | 17β-Estradiol | 0.006 | - | [18] |

| 4-Hydroxytamoxifen | 0.2 | - | [19] | |

| Ethinylestradiol | 0.0067 | - | [19] | |

| SULT2A1 | DHEA | 3.8 | 0.1308 | [20] |

| Tibolone | 8.69 - 15.98 | 0.0023 - 0.0052 | [2] | |

| Lithocholic Acid | Highest Affinity | - | [20] |

Physiological Concentrations of Sulfated Metabolites

The circulating levels of sulfated metabolites reflect the balance between their synthesis and clearance and can serve as important biomarkers.

Table 2: Physiological Concentrations of Selected Sulfated Metabolites

| Sulfated Metabolite | Biological Fluid | Concentration Range | Reference(s) |

| DHEA-Sulfate (DHEAS) | Serum (Adult Male, 20-29 yrs) | 280 - 640 µg/dL | [21] |

| Serum (Adult Female, 20-29 yrs) | 65 - 380 µg/dL | [21] | |

| Estrone Sulfate | Plasma | Major circulating estrogen post-menopause | [10] |

| p-Cresol Sulfate | Plasma | Varies with diet and gut microbiome activity | [17] |

| Indoxyl Sulfate | Plasma | Varies with diet and gut microbiome activity | [17] |

Experimental Protocols for Studying Sulfate Conjugation

A variety of in vitro and in vivo methods are employed to investigate the mechanisms and consequences of sulfate conjugation.

Sulfotransferase (SULT) Activity Assay

This assay measures the rate of sulfated product formation catalyzed by a specific SULT isoform or a mixed enzyme preparation (e.g., liver cytosol).

Protocol: A General Radiolabeling-Based SULT Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Substrate of interest (at varying concentrations for kinetic analysis)

-

[³⁵S]PAPS (as the sulfate donor)

-

Dithiothreitol (DTT) to maintain a reducing environment

-

SULT enzyme source (recombinant enzyme or tissue cytosol)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a solution of barium hydroxide (B78521) and zinc sulfate. This precipitates the unreacted [³⁵S]PAPS.

-

Separation: Centrifuge the mixture to pellet the precipitated [³⁵S]PAPS.

-

Quantification: Transfer an aliquot of the supernatant (containing the [³⁵S]sulfated product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the [³⁵S]PAPS. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[16]

PAPS Synthase (PAPSS) Activity Assay

This assay quantifies the rate of PAPS synthesis, which is crucial for understanding the overall capacity for sulfation.

Protocol: A Coupled Spectrophotometric PAPSS Assay

-

Principle: The production of ADP in the second step of the PAPS synthesis reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 8.0)

-

ATP

-

Inorganic sulfate (Na₂SO₄)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

PAPS synthase enzyme source

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of PAPS synthesis is proportional to the rate of NADH oxidation.

Analysis of Sulfated Metabolites by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of sulfated metabolites in complex biological matrices.

General Workflow for LC-MS/MS Analysis

-

Sample Preparation: Extract the metabolites from the biological sample (e.g., plasma, urine, cell lysate) using protein precipitation or solid-phase extraction.

-

Chromatographic Separation: Separate the metabolites using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Spectrometric Detection:

-

Full Scan MS: To identify potential sulfated metabolites based on their accurate mass.

-

Tandem MS (MS/MS): To confirm the identity of the sulfated metabolites by their characteristic fragmentation patterns. A neutral loss of 80 Da (SO₃) is a hallmark of sulfated compounds.

-

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification of the target sulfated metabolite.[8]

Sulfate Conjugation in Signaling Pathways

Beyond its role in metabolism, sulfation is a critical post-translational modification that modulates key signaling pathways.

Heparan Sulfate Proteoglycan (HSPG) Signaling

HSPGs are complex macromolecules present on the cell surface and in the extracellular matrix. The sulfation patterns of their heparan sulfate chains are crucial for their interaction with various signaling molecules, including fibroblast growth factors (FGFs) and Wnt proteins.

Caption: Sulfated HSPGs facilitate the formation of a ternary complex with FGF and its receptor (FGFR), leading to receptor dimerization and activation of downstream signaling pathways.[4][22]

Chondroitin (B13769445) Sulfate Proteoglycan (CSPG) Signaling in the Nervous System

In the central nervous system, CSPGs are major components of the glial scar that forms after injury and are potent inhibitors of axonal regeneration. Their inhibitory effects are mediated through specific receptors and downstream signaling pathways.

Caption: CSPGs in the glial scar bind to neuronal receptors, activating the RhoA/ROCK pathway, which leads to growth cone collapse and inhibition of axon regeneration.[23][24]

Tyrosine Sulfation in Chemokine Receptor Signaling

The sulfation of tyrosine residues in the N-terminal domain of chemokine receptors is critical for high-affinity binding of chemokines, which are key regulators of immune cell trafficking.

Caption: Tyrosine sulfation of chemokine receptors enhances their binding affinity for chemokines, leading to G-protein activation and downstream signaling events such as chemotaxis.[5][25]

Conclusion and Future Directions

Sulfate conjugation is a vital biochemical process with far-reaching implications for drug metabolism, endocrinology, and cell signaling. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms governing sulfation is essential for the development of safer and more effective therapeutics and for unraveling the complexities of various physiological and pathological states. Future research will likely focus on elucidating the precise roles of individual SULT isoforms, the impact of genetic polymorphisms on sulfation capacity, and the therapeutic potential of targeting sulfation pathways in diseases such as cancer and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Human SULT2A1 Genetic Polymorphisms on the Sulfation of Tibolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfated polysaccharides interact with fibroblast growth factors and protect from denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural role of receptor tyrosine sulfation in chemokine recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Chemokine Recognition by Site-Specific Tyrosine Sulfation of Receptor Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of chondroitin sulfate proteoglycan signaling in regulating neuroinflammation following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dehydroepiandrosterone: kinetics of metabolism in normal men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of sulfated steroid hormones in reproductive processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the Human SULT1A1 Polymorphisms on the Sulfation of Acetaminophen, O-Desmethylnaproxen, and Tapentadol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DHEA-Sulfate Test - UF Health [ufhealth.org]

- 22. mdpi.com [mdpi.com]

- 23. Chondroitin Sulfate Proteoglycans Negatively Modulate Spinal Cord Neural Precursor Cells by Signaling Through LAR and RPTPσ and Modulation of the Rho/ROCK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chondroitin sulfate proteoglycan - Wikipedia [en.wikipedia.org]

- 25. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfate Transporters in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfate is an essential anion involved in a myriad of physiological processes, including the detoxification of xenobiotics, the modulation of steroid hormones, and the structural integrity of the extracellular matrix. The transport of sulfate across the plasma membrane is a tightly regulated process mediated by specialized proteins. This technical guide provides a comprehensive overview of the two major families of mammalian sulfate transporters: the Solute Carrier (SLC) 13 and SLC26 families. We delve into their molecular characteristics, kinetic properties, tissue distribution, and roles in health and disease. Furthermore, this guide offers detailed experimental protocols for studying these transporters and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of sulfate homeostasis and its therapeutic potential.

Introduction to Mammalian Sulfate Transporters

Inorganic sulfate is the fourth most abundant anion in human plasma and a critical component for numerous biological functions.[1] Due to its hydrophilic nature, sulfate cannot passively diffuse across lipid bilayers, necessitating the presence of specific membrane transport proteins.[2] In mammals, two primary gene families of sulfate transporters have been identified: the SLC13 family of sodium-dependent transporters and the SLC26 family of sodium-independent anion exchangers.[2] Dysregulation of these transporters is implicated in a range of pathologies, from skeletal disorders to metabolic diseases, making them attractive targets for drug development.

The SLC13 Family of Sodium-Dependent Sulfate Transporters

The SLC13 family consists of five members, two of which, SLC13A1 (NaS1) and SLC13A4 (NaS2), are primarily responsible for sodium-coupled sulfate transport.[3] These transporters play a crucial role in the reabsorption of sulfate in the kidneys and the absorption of dietary sulfate in the intestine, thereby maintaining systemic sulfate homeostasis.

SLC13A1 (NaS1)

SLC13A1, also known as NaS1, is a high-affinity sodium/sulfate cotransporter predominantly expressed in the apical membrane of renal proximal tubules and the small intestine.[4] It couples the transport of one sulfate ion to the influx of three sodium ions, making the process electrogenic.

SLC13A4 (NaS2)

SLC13A4, or NaS2, is another sodium-dependent sulfate transporter with a distinct tissue distribution, showing high expression in the placenta, which is crucial for sulfate supply to the developing fetus.

The SLC26 Family of Anion Exchangers

The SLC26 family is a group of multifunctional anion exchangers that transport a wide range of substrates, including sulfate, chloride, bicarbonate, and oxalate.[5] Two key members of this family, SLC26A1 (Sat1) and SLC26A2 (DTDST), are particularly important for sulfate transport.

SLC26A1 (Sat1)

SLC26A1, or Sat1, is a sulfate-anion transporter that is highly expressed on the basolateral membrane of renal proximal tubule cells, where it facilitates the efflux of sulfate from the cell into the bloodstream.[6] It can exchange sulfate for other anions, such as oxalate.

SLC26A2 (DTDST)

SLC26A2, also known as the diastrophic dysplasia sulfate transporter (DTDST), is crucial for sulfate uptake in chondrocytes and is essential for the proper sulfation of proteoglycans in cartilage.[7] Mutations in the SLC26A2 gene are associated with a spectrum of skeletal dysplasias.

Quantitative Data on Mammalian Sulfate Transporters

A thorough understanding of the function of sulfate transporters requires quantitative data on their kinetic properties, expression levels, and sensitivity to inhibitors.

Kinetic Parameters

The kinetic properties of sulfate transporters, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), provide insights into their affinity for sulfate and their transport capacity.

| Transporter | Species | Km for Sulfate (mM) | Vmax (relative units) | Reference(s) |

| SLC13A1 (NaS1) | Human | ~0.4 | - | [8] |

| SLC26A1 (Sat1) | Human | 0.24 ± 0.035 | Increased by extracellular Cl- | [9] |

| SLC26A2 (DTDST) | Human | 1.58 ± 0.44 (for exchange with intracellular oxalate) | - | [10] |

Table 1: Kinetic Parameters of Human Sulfate Transporters. This table summarizes the available Michaelis-Menten constants (Km) for sulfate for key human sulfate transporters. Vmax values are often relative and depend on the experimental system.

Tissue Distribution

The expression levels of sulfate transporters vary significantly across different tissues, reflecting their specific physiological roles.

| Transporter | Tissue | Expression Level (mRNA/Protein) | Reference(s) |

| SLC13A1 (NaS1) | Kidney | High (mRNA and protein) | [11] |

| Small Intestine | Moderate | [4] | |

| SLC13A4 (NaS2) | Placenta | High | [12] |

| Brain (Choroid Plexus) | Moderate | [12] | |

| SLC26A1 (Sat1) | Kidney | High | [6] |

| Liver | Moderate | [6] | |

| SLC26A2 (DTDST) | Cartilage | High | [13] |

| Colon | Moderate | [7] |

Table 2: Tissue Distribution of Major Human Sulfate Transporters. This table provides a summary of the relative expression levels of key sulfate transporters in different human tissues based on mRNA and protein data.

Inhibitors

Pharmacological inhibitors are invaluable tools for studying the function of sulfate transporters and may represent starting points for therapeutic development.

| Transporter Family | Inhibitor | IC50 | Notes | Reference(s) |

| SLC26 | DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) | Micromolar range | Non-specific anion exchanger inhibitor | [9] |

| SLC26 | Furosemide | - | Loop diuretic with some inhibitory activity | - |

Table 3: Common Inhibitors of Sulfate Transporters. This table lists some of the commonly used inhibitors for the SLC26 family of anion exchangers. The IC50 values can vary depending on the specific transporter and experimental conditions.

Signaling Pathways Involving Sulfate Transporters

The activity and expression of sulfate transporters are tightly regulated by various signaling pathways, and in turn, sulfate homeostasis can influence cellular signaling.

Regulation of SLC13A1 by Vitamin D

The expression of SLC13A1 is regulated by Vitamin D. The active form of Vitamin D, 1,25-dihydroxyvitamin D3, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the SLC13A1 gene, modulating its transcription.[14][15]

SLC26A2 Deficiency and FGFR3 Signaling

Mutations in SLC26A2 lead to impaired sulfate transport in chondrocytes, causing defects in proteoglycan sulfation. This disruption of the extracellular matrix can trigger the Unfolded Protein Response (UPR), specifically activating the ATF6 branch.[16][17] Activated ATF6 then upregulates the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), a negative regulator of chondrocyte proliferation.[17][18] The resulting overactive FGFR3 signaling contributes to the severe skeletal phenotypes observed in SLC26A2-related chondrodysplasias.[16]

References

- 1. S-Sulfhydration of ATP synthase by hydrogen sulfide stimulates mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfate transport by SLC26 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Slc 13 a 1 and Slc 26 a 1 KO Models Reveal Physiological Roles of Anion Transporters | Semantic Scholar [semanticscholar.org]

- 4. Slc13a1 and Slc26a1 KO models reveal physiological roles of anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SLC26 gene family of anion transporters and channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | SLC26 family: a new insight for kidney stone disease [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. MPST sulfurtransferase maintains mitochondrial protein import and cellular bioenergetics to attenuate obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Quantitative Proteome Map of the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 12. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. uniprot.org [uniprot.org]

- 17. bosterbio.com [bosterbio.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Environmental Sources of Atmospheric Sulfate Aerosols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atmospheric sulfate aerosols are microscopic liquid or solid particles containing sulfate ions that are suspended in the Earth's atmosphere.[1][2] They play a crucial role in the planet's climate system, air quality, and human health.[3] This technical guide provides an in-depth overview of the primary and secondary environmental sources of these aerosols, the chemical pathways governing their formation, and the experimental methodologies used for their characterization. Quantitative data on source contributions are summarized, and key chemical and physical processes are illustrated through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in atmospheric science, environmental health, and related fields.

Introduction to Atmospheric Sulfate Aerosols

Sulfate aerosols are a major component of atmospheric particulate matter.[4] They are typically sub-micron in size and can be composed of sulfuric acid (H₂SO₄), ammonium (B1175870) sulfate ((NH₄)₂SO₄), or partially neutralized forms.[5] These particles influence the Earth's radiative balance by scattering incoming solar radiation, a phenomenon known as global dimming, which can partially counteract the warming effects of greenhouse gases.[1][2] Additionally, they act as cloud condensation nuclei (CCN), influencing cloud properties such as albedo and lifetime.[6][7] Despite their climatic significance, sulfate aerosols are also associated with adverse health effects, including respiratory and cardiovascular problems, and contribute to acid rain.[8][9]

Sources of Atmospheric Sulfate Aerosols

The sources of atmospheric sulfate aerosols are broadly categorized as either natural or anthropogenic. These sources primarily emit sulfur-containing precursor gases, which are then converted to sulfate aerosols through chemical reactions in the atmosphere. Such aerosols are known as secondary aerosols.[10]

Natural Sources

Natural sources are significant contributors to the global atmospheric sulfur budget.

-

Volcanic Eruptions: Volcanoes release large quantities of sulfur dioxide (SO₂) and hydrogen sulfide (B99878) (H₂S) into the atmosphere.[1][11] Major explosive eruptions can inject SO₂ directly into the stratosphere, where it is oxidized to form a persistent layer of sulfate aerosols that can lead to temporary global cooling.[1][10][11][12] For instance, the 1991 eruption of Mount Pinatubo injected about 20 million tons of SO₂ into the stratosphere, causing a noticeable drop in global temperatures.[10][13]

-

Marine Biogenic Emissions: Marine phytoplankton produce dimethylsulfoniopropionate (DMSP), which is enzymatically cleaved to form dimethyl sulfide (DMS).[6] DMS is the most abundant biological source of sulfur to the marine atmosphere and is a significant precursor to sulfate aerosols in remote marine environments.[6][14] The oxidation of DMS leads to the formation of non-sea-salt sulfate aerosols.[6]

-

Terrestrial and Other Natural Sources: The decay of organic matter in marshlands and other terrestrial environments releases sulfur compounds.[1] Biomass burning from naturally occurring wildfires also contributes to sulfur emissions.[15]

Anthropogenic Sources

Human activities have significantly increased the concentration of sulfate aerosols in the atmosphere since the Industrial Revolution.[10]

-

Fossil Fuel Combustion: The burning of sulfur-containing fossil fuels, particularly coal and oil, in power plants and industrial facilities is the largest anthropogenic source of SO₂.[1][5][9][10] This source is a major contributor to sulfate aerosol formation in industrialized regions.[7][16]

-

Industrial Processes: Various industrial activities, such as the smelting of metal ores, contribute to SO₂ emissions.[9]

-

Biomass Burning: The burning of biomass for agricultural purposes, deforestation, and fuel is a significant source of sulfur-containing compounds that lead to sulfate aerosol formation.[5][15][17][18]

Quantitative Contribution of Sources

The relative contribution of different sources to the global atmospheric sulfate aerosol budget can vary regionally and seasonally. The following table summarizes the estimated global contributions of major precursor gases.

| Source Category | Precursor Gas | Global Contribution (%) | Reference(s) |

| Anthropogenic | |||

| Fossil Fuel Combustion | SO₂ | ~72% | [5] |

| Biomass Burning | SO₂ | ~2% | [5] |

| Natural | |||

| Marine Biogenic (DMS) | DMS | ~19% | [5] |

| Volcanic Emissions | SO₂ | ~7% | [5] |

Note: These percentages are estimates and can vary based on the study and the year of assessment.

Chemical Formation of Sulfate Aerosols

Sulfate aerosols are primarily formed through the atmospheric oxidation of sulfur-containing precursor gases, principally sulfur dioxide (SO₂). The formation process can occur through gas-phase reactions or aqueous-phase reactions within cloud droplets and aerosol water.

Gas-Phase Oxidation of SO₂

In the gas phase, the primary oxidant for SO₂ is the hydroxyl radical (OH).

-

Reaction with Hydroxyl Radical (OH): The reaction with the OH radical is the dominant gas-phase pathway for SO₂ oxidation.

-

SO₂ + OH· → HOSO₂·

-

HOSO₂· + O₂ → SO₃ + HO₂·

-

SO₃ + H₂O → H₂SO₄

-

This process leads to the formation of sulfuric acid (H₂SO₄), which has a very low vapor pressure and readily nucleates to form new particles or condenses onto existing aerosols.

Aqueous-Phase Oxidation of SO₂

Aqueous-phase oxidation within cloud droplets, fog, and aerosol water is a highly efficient pathway for sulfate formation.

-

Dissolution of SO₂: SO₂ from the gas phase dissolves in water to form sulfurous acid (H₂SO₃) and its dissociated ions, bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻).

-

SO₂(g) ⇌ SO₂·H₂O(aq)

-

SO₂·H₂O(aq) ⇌ H⁺ + HSO₃⁻

-

HSO₃⁻ ⇌ H⁺ + SO₃²⁻

-

-

Oxidation by Dissolved Oxidants: The dissolved S(IV) species are then oxidized to S(VI) (sulfate) by various oxidants.

-

Hydrogen Peroxide (H₂O₂): This is a very efficient oxidant for S(IV) in the aqueous phase, particularly at low pH.

-

Ozone (O₃): The reaction with ozone becomes more important at higher pH values.

-

Oxygen (O₂) catalyzed by Transition Metal Ions (TMI): Transition metal ions, such as iron (Fe³⁺) and manganese (Mn²⁺), can catalyze the oxidation of S(IV) by dissolved oxygen.[4]

-

Nitrogen Dioxide (NO₂): Heterogeneous oxidation of SO₂ by NO₂ in the aerosol aqueous phase is a significant pathway, especially in polluted environments.[4]

-

Heterogeneous Oxidation on Aerosol Surfaces

Heterogeneous reactions on the surface of existing aerosol particles, such as mineral dust, can also contribute to sulfate formation. The chemical composition of the dust, including the presence of transition metals and soluble ions, can significantly influence the reactivity.

Experimental Protocols for Sulfate Aerosol Characterization

A variety of analytical techniques are employed to measure and characterize atmospheric sulfate aerosols. Below are detailed methodologies for some of the key experimental approaches.

Aerosol Sampling

Objective: To collect atmospheric aerosol samples for subsequent chemical analysis.

Methodology: Filter-Based Sampling

-

Sampler Setup: A high-volume or low-volume air sampler is equipped with a filter holder. The choice of sampler depends on the required sample volume and sampling duration.

-

Filter Selection: Inert filter materials such as Teflon or quartz fiber filters are typically used to minimize chemical artifacts. The choice depends on the specific analysis to be performed.

-

Sample Collection: Air is drawn through the filter at a known flow rate for a specified period. The flow rate is monitored and recorded to determine the total volume of air sampled.

-

Sample Handling: After sampling, the filter is carefully removed from the holder in a clean environment to avoid contamination, folded, placed in a clean container (e.g., a petri dish), and stored under controlled conditions (e.g., frozen) until analysis.

Ion Chromatography (IC) for Sulfate Quantification

Objective: To determine the mass concentration of sulfate ions in collected aerosol samples.

Methodology:

-

Sample Extraction: The collected aerosol filter is extracted in a known volume of deionized water, often using ultrasonication to ensure complete dissolution of soluble species.[5]

-

Sample Filtration: The extract is filtered to remove insoluble components.

-

Instrument Calibration: A series of standard solutions with known sulfate concentrations are prepared and run through the ion chromatograph to generate a calibration curve.

-

Sample Analysis: A small volume of the filtered sample extract is injected into the ion chromatograph. The sample is passed through an anion-exchange column, which separates the anions based on their affinity for the column material.

-

Detection: A conductivity detector measures the electrical conductivity of the eluent as the separated ions exit the column. The peak corresponding to sulfate is identified based on its retention time.

-

Quantification: The concentration of sulfate in the sample is determined by comparing the peak area to the calibration curve. The total mass of sulfate in the aerosol sample is then calculated based on the extraction volume.

Aerosol Mass Spectrometry (AMS) for Real-Time Analysis

Objective: To provide real-time, size-resolved chemical composition of non-refractory submicron aerosols, including sulfate.

Methodology:

-

Aerosol Inlet: Ambient air is drawn into the instrument through an aerodynamic lens that focuses submicron particles into a narrow beam.

-

Particle Sizing: The particle beam is modulated by a chopper, and the time-of-flight of the particles over a known distance is measured to determine their vacuum aerodynamic diameter.

-

Particle Vaporization: The sized particles impact a heated surface (typically around 600°C) and are flash vaporized.

-

Ionization: The resulting gas molecules are ionized, typically using electron impact ionization (70 eV).

-

Mass Analysis: The ions are then analyzed by a mass spectrometer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides information on the chemical composition of the aerosol. Sulfate is identified by its characteristic fragmentation pattern. The data can be analyzed to provide mass concentrations of sulfate as a function of particle size and time.

Nephelometry for Measuring Light Scattering

Objective: To measure the light scattering coefficient of aerosols, which is a key parameter for assessing their direct radiative effect.

Methodology: Integrating Nephelometer

-

Instrument Principle: An integrating nephelometer measures the total scattered light over a wide range of angles.[10]

-

Sample Introduction: Ambient air is drawn into a measurement chamber.

-

Light Source: A light source (e.g., a flashlamp) illuminates the aerosol sample within the chamber.[10]

-

Light Detection: A detector, typically a photomultiplier tube, is positioned to detect light scattered by the aerosol particles, while a light trap minimizes the detection of direct, unscattered light.[14]

-

Wavelengths: Measurements are often made at multiple wavelengths (e.g., red, green, and blue) to understand the wavelength dependence of scattering.[14]

-

Calibration and Zeroing: The instrument is periodically calibrated using gases with known scattering properties (e.g., CO₂). A zero measurement is also performed using particle-free air to account for scattering by the gas molecules and the instrument itself.[10][14]

-

Data Output: The instrument provides the aerosol light scattering coefficient (σ_sp), which is a measure of the light scattered per unit length.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary chemical formation pathways of sulfate aerosols and a typical experimental workflow for their analysis.

Caption: Chemical pathways for the formation of atmospheric sulfate aerosols.

Caption: A typical experimental workflow for the analysis of atmospheric sulfate aerosols.

Conclusion

Atmospheric sulfate aerosols originate from a complex interplay of natural and anthropogenic sources, with fossil fuel combustion being the dominant contributor in many regions. Their formation is governed by a series of gas-phase, aqueous-phase, and heterogeneous chemical reactions. Understanding the sources, formation mechanisms, and properties of these aerosols is critical for accurately modeling their impacts on climate and air quality. The experimental techniques outlined in this guide provide the necessary tools for researchers to continue advancing our knowledge in this vital area of atmospheric science. Continued research, utilizing these and emerging methodologies, will be essential for developing effective strategies to mitigate the adverse effects of air pollution and for refining our understanding of the Earth's climate system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ACP - Quantifying SO2 oxidation pathways to atmospheric sulfate using stable sulfur and oxygen isotopes: laboratory simulation and field observation [acp.copernicus.org]

- 3. web.iitd.ac.in [web.iitd.ac.in]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. AMT - A new method to quantify mineral dust and other aerosol species from aircraft platforms using single-particle mass spectrometry [amt.copernicus.org]

- 9. Evidence for a New Oxidation Mechanism for Sulfur Dioxide from Laboratory Measurements [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Aerosol Network - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. epa.gov [epa.gov]

- 14. Nephelometer Instrument Handbook (Technical Report) | OSTI.GOV [osti.gov]

- 15. escholarship.org [escholarship.org]

- 16. tandfonline.com [tandfonline.com]

- 17. cires1.colorado.edu [cires1.colorado.edu]

- 18. osti.gov [osti.gov]

The Geochemical Cycling of Sulfate in Marine Sediments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the geochemical cycling of sulfate in marine sediments. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the fundamental processes, quantitative data, and experimental methodologies crucial for understanding this significant biogeochemical system. The intricate microbial and chemical reactions within marine sediments that drive the sulfur cycle have profound implications for global elemental cycles and the preservation of organic matter.

The Core Process: Microbial Sulfate Reduction

The predominant pathway for the anaerobic mineralization of organic matter in marine sediments is microbial sulfate reduction (MSR).[1] In anoxic environments, sulfate-reducing microorganisms (SRMs) utilize sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic compounds or methane, producing hydrogen sulfide (B99878) (H₂S). This process is a critical link in the marine carbon and sulfur cycles.

The overall reactions for organoclastic sulfate reduction can be generalized as:

-

Complete Oxidation (e.g., using lactate): 2CH₃CH(OH)COO⁻ + SO₄²⁻ → 2CH₃COO⁻ + 2HCO₃⁻ + H₂S

-

Incomplete Oxidation (e.g., using acetate): CH₃COO⁻ + SO₄²⁻ → 2HCO₃⁻ + HS⁻

A key feature of MSR is the isotopic fractionation of sulfur. SRMs preferentially utilize the lighter sulfur isotope (³²S) over the heavier isotope (³⁴S), leading to a significant depletion of ³⁴S in the produced sulfide relative to the initial sulfate pool. This isotopic signature is a powerful tool for tracing the activity of SRMs in both modern and ancient sedimentary environments.

Quantitative Data on Sulfate Cycling

The rates and concentrations of key species in the sedimentary sulfur cycle vary widely depending on factors such as organic matter availability, temperature, and sedimentation rate. The following tables summarize representative quantitative data from various marine sediment environments.

Table 1: Sulfate Reduction Rates (SRR) in Diverse Marine Sediments

| Sedimentary Environment | Sulfate Reduction Rate (nmol cm⁻³ d⁻¹) | Reference(s) |

| Coastal, Organic-Rich | 0.1 - 37,000 | |

| Continental Shelf | 1 - 100 | [2] |

| Continental Slope | 0.1 - 10 | [2] |

| Abyssal Plains | 0.001 - 0.1 | [2] |

| Hydrothermal Vents | up to 387 | |

| Methane Seeps | 0.52 - 2.30 (µmol cm⁻³ d⁻¹) | [3] |

Table 2: Porewater Concentrations of Sulfate and Sulfide

| Location/Environment | Depth in Sediment | Sulfate (mM) | Sulfide (mM) | Reference(s) |

| Marine Lake Grevelingen | 0 - 25 cm | 20 to <1 | 0 to 1.5 | [4] |

| Guaymas Basin (Hydrothermal) | 0 - 50 cm | ~28 to irregular | 1 - 10 | |

| Guaymas Basin (Background) | 0 - 20 cm | ~28 | < 0.01 | [5] |

| Blake Ridge (Methane Seep) | 0 - 20 cm | 28 to ~5 | 0 to >10 | [3][6] |

| Pacific Deep-Sea Sediments | 0 - 800 mbsf | 28 to near 0 | Not reported | [1] |

Table 3: Sulfur Isotope Fractionation (δ³⁴S) in Marine Sediments

| Process | Isotope Effect (ε³⁴S, ‰) | Notes | Reference(s) |

| Microbial Sulfate Reduction (MSR) | 10.9 - 54.9 | Inversely correlated with sulfate reduction rate. | [7] |

| Sulfide Oxidation | Minimal | [8] | |

| Sulfur Disproportionation | Can be significant | Augments fractionation from MSR. | |

| Observed in Sediments | |||

| Porewater Sulfate (δ³⁴S) | +20 to > +100 | Increases with depth as ³²SO₄²⁻ is consumed. | [1] |

| Sedimentary Sulfide (Pyrite, δ³⁴S) | -4.8 to -37.1 | Reflects the isotopically light sulfide produced by MSR. | [1] |

Experimental Protocols

Accurate quantification of the processes involved in the sedimentary sulfur cycle requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

Measurement of Sulfate Reduction Rates using the ³⁵S-Radiotracer Method

This is the most common method for determining sulfate reduction rates in sediments.[9]

Principle: A known amount of carrier-free ³⁵SO₄²⁻ is injected into a sediment sample. After incubation, the reaction is stopped, and the radioactive sulfide (³⁵S²⁻) produced is separated from the unreacted ³⁵SO₄²⁻ and quantified.

Detailed Protocol:

-

Sediment Core Collection and Sectioning:

-

Collect undisturbed sediment cores using appropriate coring equipment (e.g., multicorer, piston corer).

-

Under an anoxic atmosphere (e.g., in a glove bag flushed with N₂), section the core into desired depth intervals (e.g., 1-2 cm).[10]

-

-

³⁵SO₄²⁻ Injection and Incubation:

-

Transfer sediment subsamples into gas-tight vials or syringes.

-

Inject a small volume of a high-specific-activity carrier-free ³⁵SO₄²⁻ solution into the center of the sediment sample.

-

Incubate the samples at in situ temperature in the dark for a predetermined time (typically hours to a few days).

-

-

Stopping the Reaction:

-

Stop the microbial activity by adding a fixative, such as zinc acetate (B1210297) solution, which precipitates the produced sulfide as ZnS, or by freezing the sample.

-

-

Extraction of Reduced Sulfur (Cold Chromium Distillation):

-

The sediment slurry is transferred to a reaction flask.

-

An acidic chromium(II) chloride solution is added to the flask. This solution reduces all inorganic sulfur compounds (H₂S, FeS, FeS₂, S⁰) to H₂S.

-

The liberated H₂S is purged from the reaction vessel with an inert gas (e.g., N₂) and trapped in a zinc acetate solution as ZnS.

-

-

Quantification:

-

The radioactivity of the trapped Zn³⁵S is measured using liquid scintillation counting.

-

The concentration of sulfate in the porewater is determined (see section 3.3).

-

The sulfate reduction rate (SRR) is calculated using the following formula: SRR = ([³⁵S²⁻] / ([³⁵SO₄²⁻] * t)) * [SO₄²⁻] * α where:

-

[³⁵S²⁻] is the radioactivity of the produced sulfide (in cpm).

-

[³⁵SO₄²⁻] is the total radioactivity of the added sulfate tracer (in cpm).

-

t is the incubation time.

-

[SO₄²⁻] is the sulfate concentration in the porewater.

-

α is a correction factor for the isotopic fractionation (typically 1.06).

-

-

Porewater Extraction from Marine Sediments

Obtaining porewater without altering its chemical composition is crucial for accurate measurements of dissolved species like sulfate and sulfide.

Principle: Separation of interstitial water from the solid sediment matrix, typically by centrifugation or squeezing, under anoxic conditions to prevent oxidation of reduced species.[11][12]

Detailed Protocol (Centrifugation Method):

-

Core Sectioning:

-

As described in section 3.1.1, section the sediment core under an anoxic atmosphere.[10]

-

Pack the sediment from each depth interval into centrifuge tubes.

-

-

Centrifugation:

-

Seal the centrifuge tubes and centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes. This will separate the denser sediment particles from the overlying porewater.

-

-

Porewater Collection:

-

Return the centrifuge tubes to the anoxic glove bag.

-

Carefully decant or pipette the supernatant (porewater) into a clean, gas-tight container.

-

For analysis of dissolved sulfide, the porewater should be immediately preserved by adding zinc acetate solution.

-

For sulfate and other analyses, the porewater can be filtered (e.g., through a 0.2 µm filter) and stored frozen or refrigerated.

-

Analysis of Sulfate in Marine Porewater by Ion Chromatography

Ion chromatography (IC) is a robust and widely used method for the determination of major anions, including sulfate, in aqueous samples.[5][13][14]

Principle: The sample is injected into a stream of eluent (a buffered aqueous solution) and passed through an ion-exchange column. The anions in the sample are separated based on their affinity for the stationary phase of the column. A conductivity detector is typically used for detection.

Detailed Protocol:

-

Sample Preparation:

-

Thaw frozen porewater samples, if necessary.

-

Dilute the samples with deionized water to bring the sulfate concentration within the calibrated range of the instrument and to reduce the high salinity of the matrix, which can interfere with the analysis. A dilution of 1:100 is common for seawater-like samples.

-

-

Instrumentation and Conditions:

-

An ion chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Dionex AS14, AS18), a suppressor, and a conductivity detector.[15]

-

The eluent is typically a sodium carbonate/sodium bicarbonate solution.[5][15]

-

The system is calibrated using a series of standards of known sulfate concentrations prepared in a matrix that mimics the diluted sample.

-

-

Analysis:

-

Inject the diluted samples and standards into the ion chromatograph.

-

The concentration of sulfate in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

-

Visualizations of Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and methodologies discussed in this guide.

References

- 1. The Biogeochemical Sulfur Cycle of Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epic.awi.de [epic.awi.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FAO Fisheries & Aquaculture [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of sulfate reduction rates on the Phanerozoic sulfur isotope record - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. A comparison of 35S-SO(4)(2-) radiotracer techniques to determine sulphate reduction rates in laminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sediment Core Sectioning and Extraction of Pore Waters under Anoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sediment Core Sectioning and Extraction of Pore Waters under Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Sediment Core Sectioning and Extraction of Pore Waters under Anoxic Conditions [jove.com]

- 13. Sulfate and Chloride detection using ion chromatography [sedgeochem.uni-bremen.de]

- 14. qasac-americas.org [qasac-americas.org]

- 15. Potential for Stable Minor Sulfur Isotope Tracer to Measure Microbial Sulfur Reduction Rate and Fractionation Values Simultaneously [escholarship.org]

An In-Depth Technical Guide to Sulfate Reduction Pathways in Anaerobic Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways involved in sulfate reduction in anaerobic bacteria. It details the fundamental biochemical steps, key enzymes, and regulatory principles distinguishing the two primary modes of sulfate metabolism: dissimilatory and assimilatory reduction. Furthermore, this document offers detailed experimental protocols for the cultivation, quantification, and activity measurement of sulfate-reducing bacteria (SRB), alongside quantitative data to support research and development efforts. The implications of these pathways, particularly within the context of the human gut microbiome and drug development, are also explored.

Core Sulfate Reduction Pathways

Anaerobic bacteria utilize sulfate through two distinct and functionally different pathways: dissimilatory sulfate reduction, a respiratory process to generate energy, and assimilatory sulfate reduction, a biosynthetic process to acquire sulfur for cellular components.[1][2]

Dissimilatory Sulfate Reduction (DSR)

Dissimilatory sulfate reduction is a form of anaerobic respiration where sulfate serves as the terminal electron acceptor for the oxidation of organic compounds or hydrogen gas (H₂).[2][3] This process is characteristic of sulfate-reducing bacteria (SRB) and is a major contributor to the biogeochemical sulfur cycle.[4] The end product, hydrogen sulfide (B99878) (H₂S), is produced in large quantities and excreted from the cell.[1][2]

The pathway involves three key enzymatic steps:

-

Sulfate Activation: Inorganic sulfate (SO₄²⁻) is energetically stable. To overcome this, the enzyme ATP sulfurylase (Sat) activates sulfate by transferring it to an ATP molecule, forming adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate (PPi).[3][5] This step consumes one molecule of ATP.

-

Reduction of APS to Sulfite (B76179): The activated sulfate in APS is then reduced to sulfite (SO₃²⁻) and AMP by the enzyme adenylyl-sulfate reductase (Apr), also known as APS reductase.[3][5] This step involves the transfer of two electrons.[3]

-

Reduction of Sulfite to Sulfide: The final step is the six-electron reduction of sulfite to sulfide (S²⁻), which is catalyzed by the dissimilatory sulfite reductase (Dsr).[3][6] This complex reaction ultimately yields the final product, hydrogen sulfide (H₂S), upon protonation.[3]

The overall reaction requires the input of eight electrons and one ATP molecule for activation.[3]